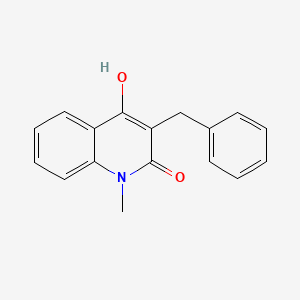

3-Benzyl-4-hydroxy-1-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

72587-96-3 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

3-benzyl-4-hydroxy-1-methylquinolin-2-one |

InChI |

InChI=1S/C17H15NO2/c1-18-15-10-6-5-9-13(15)16(19)14(17(18)20)11-12-7-3-2-4-8-12/h2-10,19H,11H2,1H3 |

InChI Key |

OHIJOFZMPLWASO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)CC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains a cornerstone for synthesizing 4-hydroxyquinolin-2(1H)-one derivatives. For 3-benzyl-substituted analogs, this method involves:

-

Reactants : N-Methylaniline and diethyl benzylmalonate.

-

Conditions : High-temperature (220–270°C) thermal cyclization under solvent-free conditions.

-

Mechanism :

Table 1: Optimized Gould-Jacobs Protocol

| Parameter | Value | Yield | Reference |

|---|---|---|---|

| Temperature | 260°C | 89% | |

| Reaction Time | 3–6 hours | ||

| Base | None (neat conditions) | ||

| Post-treatment | Toluene recrystallization |

This method faces challenges, including side reactions (e.g., decarboxylation) and the need for rigorous temperature control.

Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enables precise benzyl group introduction:

-

Precursor : 3-Bromo-4-hydroxy-1-methylquinolin-2(1H)-one.

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

Table 2: Suzuki-Miyaura Optimization

| Benzylboronic Acid Derivative | Yield | Reaction Time |

|---|---|---|

| Phenylboronic acid | 75% | 2 hours |

| 4-Methoxyphenylboronic acid | 68% | 3 hours |

This method offers regioselectivity but requires halogenated precursors.

One-Pot Tandem Synthesis

PhI(OCOCF₃)₂-Mediated Hydroxylation

A streamlined one-pot approach combines α-hydroxylation and cyclization:

-

Step 1 : PhI(OCOCF₃)₂-mediated hydroxylation of N-phenylacetoacetamide.

Key Advantages :

Table 3: One-Pot Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| PhI(OCOCF₃)₂ | 1.2 equivalents | Hydroxylation agent |

| H₂SO₄ | 10 mol% | Cyclization catalyst |

| Solvent | Dichloroethane | Reaction medium |

| Yield | 70–77% |

Acid-Catalyzed Friedel-Crafts Alkylation

Propargylic Alcohol Coupling

A novel method employs propargylic alcohols and Brønsted acids:

-

Catalyst : p-TsOH·H₂O (10 mol%).

-

Mechanism :

Table 4: Friedel-Crafts Protocol Outcomes

| Propargylic Alcohol | Product Structure | Yield |

|---|---|---|

| Benzyl derivative | Pyrano[3,2-c]quinolone | 70% |

| Aliphatic derivative | Furo[3,2-c]quinolone | 57% |

This method is limited by the need for electron-rich arenes and stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

| Method | Yield Range | Scalability | Cost Efficiency |

|---|---|---|---|

| Gould-Jacobs | 70–89% | High | Moderate |

| Suzuki-Miyaura | 65–75% | Medium | High |

| One-Pot Tandem | 70–77% | High | Low |

| Friedel-Crafts | 57–70% | Low | Moderate |

Key Observations :

-

Gould-Jacobs is preferred for industrial-scale production despite energy-intensive conditions.

-

One-Pot Tandem synthesis reduces purification steps but requires precise stoichiometry.

Challenges and Optimization Strategies

Byproduct Formation

Decarboxylation and dimerization are common issues:

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-hydroxy-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, acids, or bases under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 3-Benzyl-4-hydroxy-1-methylquinolin-2(1H)-one exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action typically involves the inhibition of specific enzymes or disruption of cellular processes in pathogens.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and disruption of mitochondrial function.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 µM | |

| HeLa (Cervical Cancer) | 10 µM | |

| A549 (Lung Cancer) | 20 µM |

Case Studies and Recent Findings

Recent studies have highlighted the potential of this compound in drug development:

- Antimicrobial Efficacy: A study demonstrated that derivatives of quinolinones exhibit potent activity against Mycobacterium tuberculosis, indicating their potential as future antituberculosis agents .

- Anticancer Research: Investigations into the structure-activity relationship have revealed that modifications in the benzyl group significantly affect the anticancer efficacy against different cell lines .

Mechanism of Action

The mechanism of action of 3-Benzyl-2-hydroxy-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a simpler structure.

2-Hydroxyquinoline: A derivative with a hydroxyl group at the 2-position.

1-Methylquinoline: A derivative with a methyl group at the 1-position.

Uniqueness

3-Benzyl-2-hydroxy-1-methylquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

3-Benzyl-4-hydroxy-1-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with a hydroxyl group at the 4-position and a benzyl group at the 3-position. Its structure contributes to its lipophilicity and ability to interact with biological membranes, enhancing its potential as a drug candidate.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in cancer cell proliferation and inflammation. For instance, it exhibits inhibitory effects on aromatase and quinone reductase enzymes, which are crucial in cancer metabolism .

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria .

- Antioxidant Properties : The hydroxyl group in its structure may confer antioxidant capabilities, helping to mitigate oxidative stress in cells .

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 18.2 | Apoptosis induction |

| PC3 (Prostate) | 24.5 | Cell cycle arrest |

Antimicrobial Activity

The compound has shown promising results against several bacterial strains:

- Bacterial Inhibition : Studies indicate effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 μg/mL .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Case Studies and Research Findings

- Inhibition of Aromatase : A study investigating the inhibition of aromatase by this compound found it to be a potent inhibitor with an IC50 value indicating significant potential for breast cancer treatment .

- Quinone Reductase Activity : Research highlighted that this compound acts as a selective inhibitor of quinone reductase, which is involved in drug metabolism and detoxification processes. This property suggests its utility in enhancing the efficacy of chemotherapeutic agents .

- Metal Chelation : The ability of this compound to chelate metal ions has been explored, revealing potential applications in treating diseases associated with metal overload, such as Wilson's disease .

Q & A

Q. What are the common synthetic routes for 3-Benzyl-4-hydroxy-1-methylquinolin-2(1H)-one?

The synthesis typically involves intramolecular cyclization of 2-acylaminobenzoate derivatives under controlled conditions. For example, condensation reactions using acetic anhydride or glacial acetic acid as solvents, with reflux temperatures (110–130°C) and catalysts like sodium acetate. Key intermediates, such as 3-acetyl-4-hydroxyquinolin-2(1H)-one, are functionalized via nucleophilic substitution or electrophilic aromatic substitution to introduce the benzyl group . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Nonius KappaCCD) with MoKα radiation (λ = 0.71073 Å). Structure refinement uses SHELXL or SHELXTL software, with hydrogen-bonding networks analyzed via DIAMOND visualization. For example, the quinolinone ring system shows planar geometry, and intermolecular O–H···O hydrogen bonds stabilize the lattice . Crystallographic data (e.g., torsion angles, bond lengths) are deposited in the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Conflicting NMR or IR data (e.g., unexpected peak splitting or missing carbonyl signals) arise from tautomerism or solvent effects. Mitigation strategies include:

- Multi-technique cross-validation : Compare X-ray crystallography (absolute configuration) with H/C NMR and high-resolution mass spectrometry (HRMS) .

- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing spectral changes at different temperatures .

- Computational modeling : Use density functional theory (DFT) to simulate spectra and match experimental data .

Q. What strategies optimize the compound’s yield and purity in large-scale synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate cyclization, reducing side products like dimerized quinolinones .

- Chromatography-free purification : Acid-base extraction (e.g., HCl/NaOH washes) removes unreacted precursors, and recrystallization from ethyl acetate/hexane yields >95% purity .

Q. How is the biological activity of this compound evaluated in anticancer research?

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. IC₅₀ values are calculated from dose-response curves (concentration range: 1–100 μM) .

- Mechanistic studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye). Western blotting identifies upregulated pro-apoptotic proteins (e.g., Bax, caspase-3) .

- Structure-activity relationship (SAR) : Modify the benzyl or methyl groups to evaluate substituent effects on cytotoxicity .

Q. What methodologies are used to study its reactivity with electrophilic/nucleophilic reagents?

- Nitration/Halogenation : React with HNO₃/H₂SO₄ or N-bromosuccinimide (NBS) in CCl₄ to introduce nitro or halogen groups at the 3-position. Monitor regioselectivity via LC-MS .

- Nucleophilic substitution : Treat 3-bromo derivatives with amines (e.g., methylamine) in THF under reflux to generate 3-aminoquinolinones. Kinetic studies track reaction progress .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Batch variability : Ensure compound purity (>98% by HPLC) and confirm stereochemistry (via CD spectroscopy) to exclude enantiomeric impurities .

- Cell line specificity : Compare activity across multiple cell lines and validate using clonogenic assays to rule out false positives from metabolic interference .

- Pharmacokinetic factors : Assess bioavailability using Caco-2 cell monolayers to determine if low activity stems from poor membrane permeability .

Q. Why do crystallographic data sometimes conflict with computational predictions?

- Crystal packing effects : X-ray structures reflect intermolecular forces absent in gas-phase DFT models. Use periodic boundary conditions (PBC) in simulations to account for lattice interactions .

- Dynamic disorder : Mobile substituents (e.g., benzyl groups) may adopt multiple conformations in the crystal, leading to averaged positions in XRD data. Refine structures with anisotropic displacement parameters .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.